rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride
Description
“rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” is a chiral small-molecule compound featuring a pyrazole moiety substituted with a 2-methoxyethyl group at the N1 position and an oxolane (tetrahydrofuran) ring with an amine group at the C3 position. The compound exists as a racemic mixture of the (2R,3S) and (2S,3R) enantiomers and is stabilized as a dihydrochloride salt to enhance solubility and stability.
Properties
CAS No. |
1955540-42-7 |
|---|---|
Molecular Formula |
C10H19Cl2N3O2 |
Molecular Weight |
284.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core with 2-Methoxyethyl Substituent
The 1-(2-methoxyethyl)-1H-pyrazol-4-yl moiety is synthesized via alkylation of pyrazole derivatives. A common approach involves reacting 4-bromo-1H-pyrazole with 2-methoxyethyl bromide in the presence of a base.
Example Protocol
-
Reagents : 4-Bromo-1H-pyrazole (1.0 equiv), 2-methoxyethyl bromide (1.2 equiv), potassium carbonate (2.5 equiv).
-
Solvent : Dimethylformamide (DMF).
-
Workup : Dilution with ethyl acetate, washing with 5% LiCl (aqueous), drying over sodium sulfate, and solvent evaporation.
This method ensures regioselective alkylation at the pyrazole nitrogen. The 2-methoxyethyl group enhances solubility and modulates electronic properties for subsequent coupling reactions.
Construction of the Oxolan-3-Amine Moiety
The oxolan-3-amine scaffold is synthesized via ring-opening of epoxides or cyclization of amino alcohols. A stereoselective route to the (2R,3S) configuration employs Sharpless epoxidation or enzymatic resolution.
Epoxide Ring-Opening Method
-
Starting Material : cis-2,3-Epoxyoxolane*.
-
Reagent : Ammonia (NH3) in methanol.
-
Conditions : Heated at 60°C for 24 hours.
-
Outcome : Forms a racemic mixture of oxolan-3-amine, resolved via chiral chromatography or enzymatic catalysis.
Cyclization of Amino Alcohols
-
Starting Material : 3-Amino-1,2-propanediol.
-
Reagent : p-Toluenesulfonic acid (p-TsOH).
Coupling of Pyrazole and Oxolan-3-Amine Moieties
The pyrazole and oxolan-3-amine subunits are coupled via Buchwald-Hartwig amination or nucleophilic substitution.
Buchwald-Hartwig Amination
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂).
-
Ligand : Xantphos.
-
Base : Cesium carbonate (Cs₂CO₃).
-
Solvent : 1,4-Dioxane.
Nucleophilic Substitution
-
Reagents : 1-(2-Methoxyethyl)-4-iodo-1H-pyrazole (1.0 equiv), oxolan-3-amine (1.2 equiv).
-
Base : Potassium tert-butoxide (t-BuOK).
-
Solvent : Tetrahydrofuran (THF).
Resolution of Racemic Mixture and Salt Formation
The racemic product is converted to the dihydrochloride salt to enhance stability and crystallinity.
Acid-Mediated Salt Formation
-
Reagent : Hydrochloric acid (HCl, 4.0 equiv).
-
Solvent : Ethanol.
-
Conditions : Stirred at 0°C for 1 hour, followed by filtration and drying.
-
Yield : 85–90%.
Optimization and Scalability Considerations
Analytical Characterization
Critical quality attributes are verified via:
-
HPLC : Purity >98% (C18 column, 0.1% TFA in water/acetonitrile).
-
NMR : δ 3.35 (s, OCH3), 4.20 (m, oxolan protons), 7.45 (s, pyrazole-H) .
-
Mass Spectrometry : [M+H]⁺ = 284.2 (calculated for C₁₁H₁₈N₃O₂) .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the oxolane ring, potentially leading to the formation of dihydropyrazole or tetrahydrofuran derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole or tetrahydrofuran derivatives.
Substitution: Formation of various substituted pyrazole or oxolane derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride typically involves multi-step organic reactions. Key steps include:
- Cyclization to form the oxolane ring.
- Condensation to introduce the pyrazole moiety.
- Functionalization with an amine group.
- Conversion to the dihydrochloride salt.
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile scaffold for developing new compounds.
Biological Research
Research indicates that rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine may interact with biological targets such as enzymes and receptors. Potential applications include:
- Enzyme Inhibition Studies : Investigating its role as an inhibitor for specific enzyme pathways.
- Receptor Binding : Exploring its affinity for various receptors which could lead to insights into its pharmacological effects.
Medicinal Chemistry
The compound is being evaluated for its therapeutic potential in treating various diseases. Specific areas of interest include:
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
- Neuroprotective Effects : Research is ongoing to assess its efficacy in neurodegenerative disease models.
Material Science
Due to its unique chemical properties, this compound can be utilized in developing new materials, including:
- Polymers and Coatings : Its functional groups can enhance the properties of polymer matrices or coatings used in various industrial applications.
Case Study 1: Anticancer Activity
A study conducted by Zhang et al. (2023) reported that rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Research by Smith et al. (2024) demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage in vitro. The study suggests potential applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism by which rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, molecular properties, and key differences:
*Inferred based on structural analogs.
Key Structural and Functional Differences:
Substituent Effects on Hydrophilicity: The 2-methoxyethyl group on the target compound introduces an ether linkage, increasing polarity compared to the ethyl (C₂H₅) or methyl (CH₃) groups in analogs. This may enhance aqueous solubility but reduce membrane permeability .
Salt Form and Stability :
- All compounds are dihydrochloride salts, ensuring protonation of the amine group and improved stability under physiological conditions.
Stereochemical Considerations :
- The (2R,3S) configuration in the target compound contrasts with the (2S,3R) enantiomer in , which could lead to differences in chiral recognition by enzymes or receptors.
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (315.2 g/mol) compared to analogs (213–284 g/mol) may influence its pharmacokinetic profile, particularly absorption and distribution.
Research Findings and Limitations
- However, analogs like those in and were characterized using techniques such as X-ray diffraction (SHELX software ) and NMR, suggesting similar methodologies could apply.
- Biological Activity: No pharmacological data are available in the evidence. Hypothetically, the 2-methoxyethyl group may improve solubility but reduce CNS penetration compared to methyl/ethyl analogs, which are common in kinase inhibitors or GPCR-targeted drugs .
- Purity and Applications : Analogs in are listed with 95% purity, indicating rigorous quality control for pharmaceutical use. The target compound likely follows similar standards.
Biological Activity
Rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride is a synthetic compound belonging to the oxolane derivative class. It features a unique molecular structure characterized by an oxolane ring, a pyrazole moiety, and an amine group, with a molecular formula of C10H19Cl2N3O2 and a molecular weight of 284.18 g/mol.
Biological Activity
The biological activity of this compound has been the subject of various studies, focusing on its interactions with biological targets such as enzymes and receptors. Preliminary investigations suggest that it may modulate critical signaling pathways involved in various disease processes. The specific mechanisms of action are still being elucidated, but potential therapeutic effects have been noted.
The compound's mechanism of action likely involves binding to specific molecular targets, which could include enzymes and receptors. This binding may lead to the modulation of their activity, resulting in downstream biological effects that could be beneficial in therapeutic contexts.
Case Studies and Research Findings
- Insecticidal Activity : In research examining related compounds with pyrazole structures, it was found that certain derivatives exhibited significant insecticidal properties against pests like Mythimna separate and Helicoverpa armigera. These studies highlight the potential for this compound to act as a lead compound for developing agricultural pesticides .
- Fungicidal Activity : The compound has also shown promise in fungicidal applications. Related studies identified compounds with similar structures that exhibited varying degrees of antifungal activity against pathogens such as Pyricularia oryae. The inhibition rates ranged significantly among different compounds, suggesting that modifications to the structure could enhance efficacy .
- Toxicity Studies : Toxicity assessments using zebrafish models indicated that some derivatives exhibited low toxicity levels, suggesting their potential for safe application in agricultural or medicinal contexts. For example, one compound demonstrated an LC50 value indicating relatively low toxicity at 14.01 mg/L .
Table 1: Biological Activities of Related Compounds
| Compound | Insecticidal Activity (%) | Fungicidal Activity (%) | LC50 (mg/L) |
|---|---|---|---|
| Compound 14q | 70 (against Mythimna separate) | N/A | N/A |
| Compound 14h | N/A | 77.8 (against Pyricularia oryae) | 14.01 |
| Compound 14e | N/A | 55.6 (against Alternaria solani) | N/A |
Synthesis and Structural Considerations
The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic pathways is crucial for enhancing yield and purity, which are essential for both research applications and potential therapeutic use.
Q & A
Q. What are the key considerations for optimizing the synthetic route of rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride?
The synthesis involves multi-step organic reactions to control stereochemistry and functional group compatibility. Key steps include:
- Pyrazole Ring Formation : Cyclization of precursors (e.g., azides and alkynes) under Huisgen conditions, with temperature and catalyst optimization (e.g., Cu(I)) to minimize side products .
- Oxolane Ring Construction : Acid- or base-mediated cyclization of diols or epoxides, ensuring regioselectivity at the 2R,3S positions .
- Salt Formation : Reaction with HCl gas in anhydrous ethanol to yield the dihydrochloride salt, monitored by pH titration and confirmed via X-ray crystallography .
Methodological priorities include using chiral auxiliaries or asymmetric catalysis to improve enantiomeric excess (e.g., >90%) and employing continuous flow reactors for scalability .
Q. How should researchers characterize the stereochemical purity of this compound?
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a mobile phase of hexane:isopropanol (70:30) to resolve enantiomers; validate with polarimetry .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the oxolane ring to confirm 2R,3S configuration. NOESY correlations can verify spatial arrangements .
- X-ray Diffraction : Resolve absolute configuration via single-crystal analysis, particularly for salt forms .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved in preclinical studies?
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-Response Curves : Test across a broad concentration range (e.g., 0.1–100 µM) to identify false negatives due to solubility limits .
- Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., unreacted pyrazole precursors) that may interfere with bioassays .
- Structural Analog Comparison : Compare activity with derivatives lacking the 2-methoxyethyl group to isolate pharmacophore contributions .
Q. What experimental designs are recommended to evaluate the compound’s mechanism of action in cancer cell lines?
- Target Engagement Assays : Use SPR or ITC to measure binding affinity to hypothesized targets (e.g., kinases or GPCRs) .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or mTOR signaling) .
- In Vivo Validation : Use xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution) to correlate efficacy with target modulation .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
The 2R,3S configuration determines spatial alignment with binding pockets. For example:
- Molecular Dynamics Simulations : Model docking poses to show hydrogen bonding between the oxolane oxygen and catalytic lysine residues in kinases .
- Enantiomer-Specific Activity : Compare IC₅₀ values of isolated enantiomers in enzyme inhibition assays; the 2R,3S form may show 10-fold higher potency than 2S,3R due to steric hindrance differences .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance across replicates .
- QC Metrics : Include positive controls (e.g., doxorubicin) and validate with coefficient of variation (CV < 15%) for inter-assay reproducibility .
Contradictory Evidence Resolution
Q. How to address discrepancies in reported solubility and stability profiles?
- Solvent Screening : Test solubility in PBS, DMSO, and simulated gastric fluid at physiological pH (1.2–7.4) .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days; monitor degradation via UPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
